molecular formula C6H7BrN4 B2897257 N-(6-bromopyridin-2-yl)guanidine CAS No. 2503206-01-5

N-(6-bromopyridin-2-yl)guanidine

Cat. No.: B2897257
CAS No.: 2503206-01-5
M. Wt: 215.054
InChI Key: IYAILWPWGQJFTR-UHFFFAOYSA-N
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Description

N-(6-bromopyridin-2-yl)guanidine: is a chemical compound that features a guanidine group attached to a brominated pyridine ring. Guanidine compounds are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Guanidine compounds can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions are common, especially nucleophilic substitutions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products:

    Oxidation Products: Oxidized guanidine derivatives.

    Reduction Products: Reduced forms of the guanidine compound.

    Substitution Products: Various substituted guanidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(6-bromopyridin-2-yl)guanidine involves its ability to form strong hydrogen bonds and interact with various molecular targets. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in treating conditions like muscle weakness and fatigue.

Comparison with Similar Compounds

Uniqueness: N-(6-bromopyridin-2-yl)guanidine is unique due to its specific brominated pyridine structure, which imparts distinct chemical and biological properties. Its ability to form strong hydrogen bonds and its high basicity make it particularly valuable in various applications.

Properties

IUPAC Name

2-(6-bromopyridin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN4/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3H,(H4,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAILWPWGQJFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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